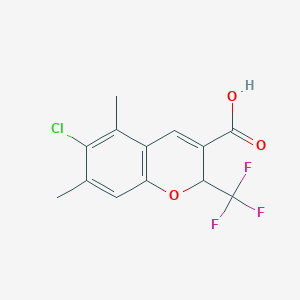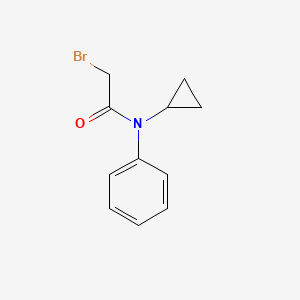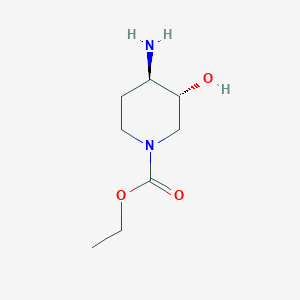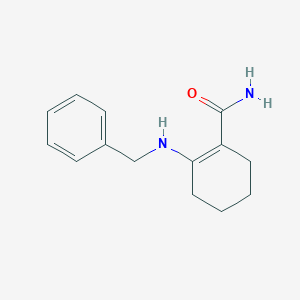
6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, AldrichCPR
概要
説明
6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromene Core: This step involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Chlorination and Methylation: Chlorination and methylation can be achieved using reagents like thionyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
化学反応の分析
Types of Reactions
6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
6-Chloro-5,7-dimethyl-2H-chromene-3-carboxylic acid: Lacks the trifluoromethyl group.
5,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid: Lacks the chlorine atom.
6-Chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid: Lacks the methyl groups.
Uniqueness
6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to the presence of both the chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
特性
分子式 |
C13H10ClF3O3 |
|---|---|
分子量 |
306.66 g/mol |
IUPAC名 |
6-chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C13H10ClF3O3/c1-5-3-9-7(6(2)10(5)14)4-8(12(18)19)11(20-9)13(15,16)17/h3-4,11H,1-2H3,(H,18,19) |
InChIキー |
UNEVTVWOSGJGLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C(C(O2)C(F)(F)F)C(=O)O)C(=C1Cl)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 2-[2-methyl-5-(2-furyl)-4-oxazolyl]acetate](/img/structure/B8418988.png)


